

A Comparative Guide to USP7 Inhibitors: GNE-6776 vs. GNE-6640

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Compound of Interest

Compound Name: GNE-6776

Cat. No.: B1448948

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This guide provides a detailed comparison of two selective, allosteric inhibitors of Ubiquitin-Specific Protease 7 (USP7), **GNE-6776** and GNE-6640. Developed by Genentech, these non-covalent inhibitors represent a significant advancement in the pursuit of targeted cancer therapies by modulating the deubiquitinating activity of USP7. This document summarizes their performance based on available experimental data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to USP7 and its Inhibition

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53 and subsequent tumor cell death. This makes USP7 a compelling target for cancer therapy.^{[1][2]}

GNE-6776 and GNE-6640 are potent and selective inhibitors that bind to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine.^{[1][2]} This binding interferes with the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.^{[1][2]}

Performance Data: GNE-6776 vs. GNE-6640

The following tables summarize the available quantitative data for **GNE-6776** and GNE-6640, providing a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency against USP7

Compound	Target	IC50 (μM)
GNE-6640	Full-Length USP7	0.75
USP7 Catalytic Domain	0.43	
GNE-6776	Full-Length USP7	1.34
USP7 Catalytic Domain	0.61	

Data sourced from MedChemExpress and SciSpace.

Table 2: Selectivity Profile against other Deubiquitinases (DUBs)

Compound	DUB Target	IC50 (μM)
GNE-6640	USP47	20.3
USP5	>200	
GNE-6776	USP47	>200
USP5	>200	

Data sourced from MedChemExpress and Probechem Biochemicals.

Table 3: In Vitro Pharmacokinetic Properties of **GNE-6776**

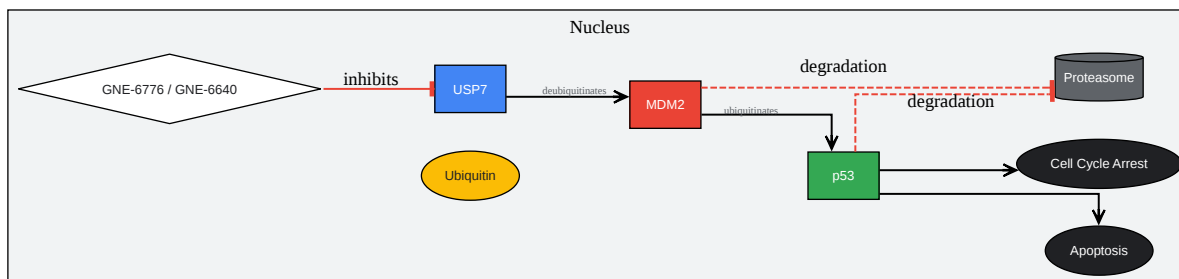
Parameter	Value
Molecular Weight (g/mol)	344.4
cLogP	3.2
hPPB (%)	93.4
rPPB (%)	94.6
mPPB (%)	95.8
hHep Clint ($\mu\text{L}/\text{min}/10^6$ cells)	13
rHep Clint ($\mu\text{L}/\text{min}/10^6$ cells)	10
mHep Clint ($\mu\text{L}/\text{min}/10^6$ cells)	12
Caco-2 Papp A-B (nm/s)	120
Caco-2 Papp B-A (nm/s)	200
Caco-2 Efflux Ratio	1.7

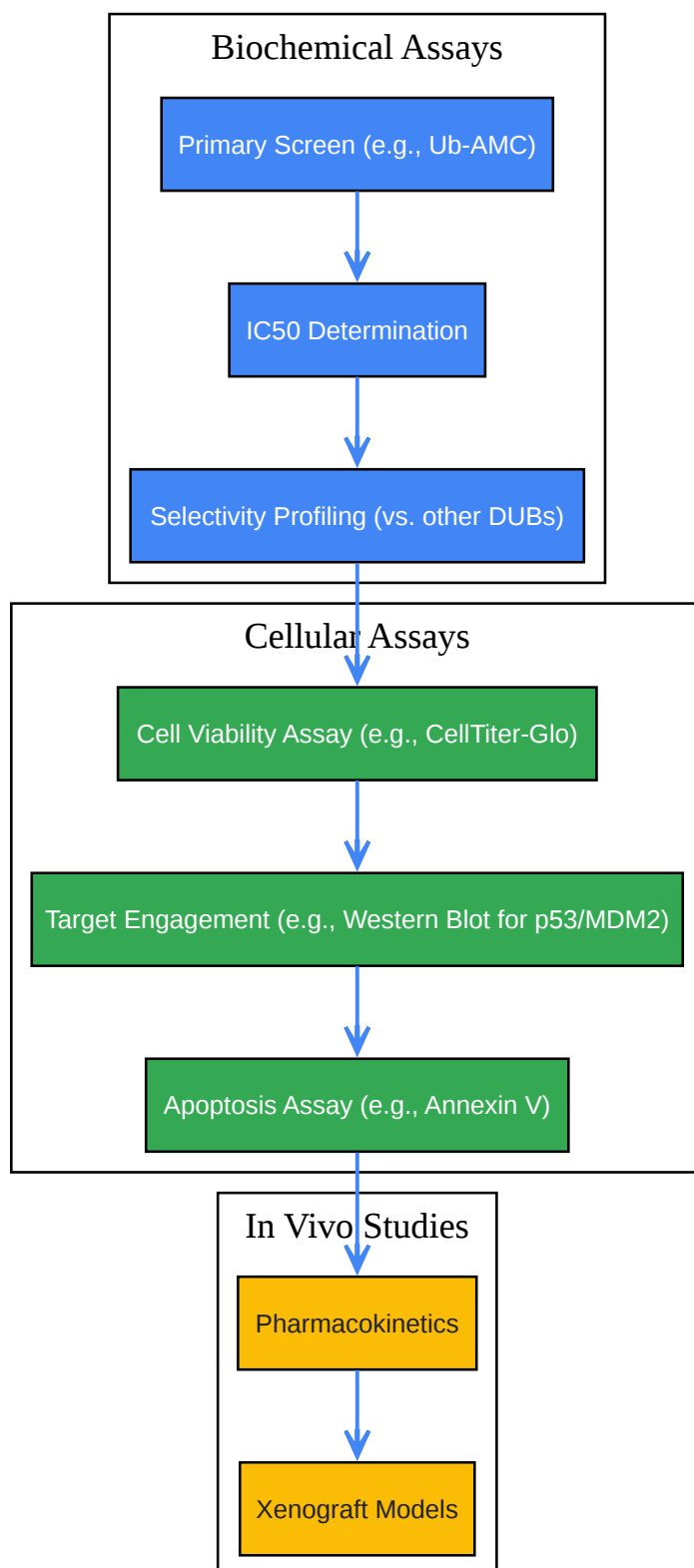
hPPB: human plasma protein binding; rPPB: rat plasma protein binding; mPPB: mouse plasma protein binding; hHep Clint: human hepatocyte intrinsic clearance; rHep Clint: rat hepatocyte intrinsic clearance; mHep Clint: mouse hepatocyte intrinsic clearance; Caco-2 Papp: Caco-2 cell permeability. Data sourced from ResearchGate.

Note: Comprehensive pharmacokinetic data for GNE-6640 is not readily available in the public domain.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.





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References

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- 2. cpcscientific.com [cpcscientific.com]
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